2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid
Overview
Description
2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Biochemical Analysis
Biochemical Properties
2-(3,5-diethyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450 and UDP glucuronosyltransferase . These interactions are crucial as they influence the metabolic pathways and the biotransformation of the compound within the body. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of acetylcholinesterase, an enzyme critical for nerve function . Additionally, this compound has been shown to affect oxidative stress levels within cells, potentially leading to changes in cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s function. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be well-tolerated and can exert beneficial effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal metabolic processes . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 and UDP glucuronosyltransferase enzymes . These pathways are crucial for the biotransformation and elimination of the compound from the body. The interactions with these enzymes can lead to the formation of various metabolites, which can have distinct biological activities and effects on metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can accumulate in certain tissues, such as the liver and kidneys . The distribution of this compound within the body is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with enzymes and other biomolecules . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action .
Properties
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-8-6-9(5-2)12(11-8)7(3)10(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSWLJOQZBSGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C(C)C(=O)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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